molecular formula C12H12ClN3O B3024573 N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine CAS No. 791079-97-5

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

Cat. No.: B3024573
CAS No.: 791079-97-5
M. Wt: 249.69 g/mol
InChI Key: MBDFYORTHJQNEZ-UHFFFAOYSA-N
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Description

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and hydrazine hydrate.

    Formation of Hydrazide: The 2-chlorobenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Cyclization: The hydrazide is then cyclized with carbon disulfide to form the 1,3,4-oxadiazole ring.

    Alkylation: The oxadiazole is alkylated with cyclopropylamine to yield the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical reactivity and biological activity.

Biological Activity

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 239.69 g/mol
  • CAS Number : 791079-97-5

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-chlorobenzohydrazide with various reagents to form the oxadiazole ring. The cyclopropanamine moiety is introduced subsequently to yield the final product. The detailed synthesis pathway includes:

  • Formation of the oxadiazole via cyclization reactions.
  • Introduction of the cyclopropanamine group through nucleophilic substitution.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains (both Gram-positive and Gram-negative) and fungi.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

In vitro tests have revealed that certain derivatives possess Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, indicating their potential as therapeutic agents against resistant strains.

Anticancer Activity

Recent studies have focused on the anticancer properties of oxadiazole derivatives. For example, a study reported that compounds with similar structures were evaluated for cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results indicated:

  • Cell Viability Reduction : Significant reduction in cell viability was observed at varying concentrations.
  • Mechanism of Action : Apoptosis induction was suggested as a primary mechanism through which these compounds exert their effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in PMC examined various 1,3,4-oxadiazole derivatives for their antimicrobial properties. The results highlighted that compounds with halogen substitutions exhibited enhanced activity against both bacterial and fungal pathogens .
  • Anticancer Evaluation :
    A recent investigation into this compound revealed its potential to inhibit tumor growth in vitro. The study utilized several cancer cell lines and demonstrated a dose-dependent response in cell proliferation assays .

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDFYORTHJQNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
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N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
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N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

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